benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic molecule featuring a benzodioxole moiety linked via a methanone bridge to a piperazine ring, which is further substituted with a triazolopyrimidine group bearing a 4-chlorophenyl substituent. Key structural attributes include:
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c23-15-2-4-16(5-3-15)30-21-19(26-27-30)20(24-12-25-21)28-7-9-29(10-8-28)22(31)14-1-6-17-18(11-14)33-13-32-17/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQGHWYBLIEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to synthesize the current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a benzo[d][1,3]dioxole moiety linked to a piperazine and a triazolopyrimidine structure. The presence of the 4-chlorophenyl group enhances its pharmacological properties due to increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with derivatives of the benzo[d][1,3]dioxole structure. For instance:
- In vitro Studies : Compounds derived from benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines including HepG2 and HCT116. These values were notably lower than those of the standard drug doxorubicin (IC50 = 7.46 µM for HepG2) .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of the EGFR pathway and induction of apoptosis via mitochondrial pathways, as evidenced by annexin V-FITC assays and cell cycle analyses .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Strains : Tests against Escherichia coli and Staphylococcus aureus indicated significant antimicrobial effects. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Fungal Inhibition : The compound's derivatives have been reported to exhibit antifungal activity against Candida albicans, with MIC values ranging from 12.5 µg/mL to 25 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of benzo[d][1,3]dioxole derivatives can be influenced by various structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl, NO2) | Enhance antimicrobial activity |
| Bulky hydrophobic groups (e.g., cyano-biphenyl) | Increase potency against certain bacterial strains |
| Alterations in the triazole or pyrimidine moieties | Can significantly alter both anticancer and antimicrobial efficacy |
This highlights the importance of SAR studies in optimizing the biological activity of such compounds.
Case Studies
Several case studies have been published focusing on the synthesis and evaluation of biological activities:
- Study on Anticancer Properties : A study involving bis-benzo[d][1,3]dioxol compounds showed that certain derivatives had enhanced cytotoxicity against cancer cells while remaining non-cytotoxic to normal cells .
- Antimicrobial Testing : Another research effort evaluated a series of benzotriazole derivatives linked to pyrazolidinedione moieties for their antimicrobial properties. Some compounds exhibited comparable effectiveness to standard antibiotics .
Scientific Research Applications
Structure and Properties
The compound features a unique structure that combines multiple pharmacophores:
- Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity.
- Triazole and Pyrimidine Rings : These heterocycles are often associated with diverse biological activities including antimicrobial and anticancer properties.
- Piperazine Moiety : Commonly found in various pharmaceuticals, contributing to the compound's receptor binding capabilities.
Recent studies have indicated that derivatives of this compound exhibit promising biological activities:
- Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to inhibit tumor growth in preclinical models by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to combat bacterial infections. Research indicates that similar triazole-containing compounds have demonstrated significant antibacterial activity against resistant strains of bacteria .
- CNS Activity : The piperazine component suggests potential neuroactive properties. Compounds with piperazine rings are often explored for their effects on neurotransmitter systems, making them candidates for treating neurological disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on similar compounds reveal that modifications to the benzo[d][1,3]dioxole or triazole moieties can significantly impact biological activity. For example:
- Substituents on the chlorophenyl group can enhance potency against specific targets.
- Variations in the piperazine substituent can influence the compound’s pharmacokinetics and receptor affinity .
Case Studies
Several case studies illustrate the therapeutic potential of related compounds:
- A study on a triazole derivative demonstrated a reduction in liver triglyceride levels and inflammation in a mouse model of nonalcoholic steatohepatitis (NASH), highlighting its potential for metabolic disease treatment .
- Another investigation revealed that modifications to the piperazine structure resulted in enhanced binding affinity to serotonin receptors, suggesting applications in treating anxiety and depression .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Physicochemical Properties
The following table highlights structural differences and calculated properties between the target compound and its analogs:
*LogP values estimated using fragment-based methods (e.g., Crippen’s method via Multiwfn ).
Q & A
Q. What in silico tools predict binding affinity for target proteins?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 8D1) to model interactions with kinase domains. Focus on hydrogen bonding with piperazine nitrogen and hydrophobic contacts with chlorophenyl groups .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, prioritizing analogs with RMSD < 2.0 Å .
Q. How to design stable formulations for in vivo studies?
- Excipient Screening : Test cyclodextrins or PEGylation to enhance bioavailability. For example, PEG 400 increases solubility by 3-fold in pharmacokinetic studies .
- Stability-Indicating HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to monitor degradation under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
